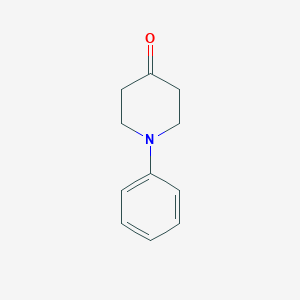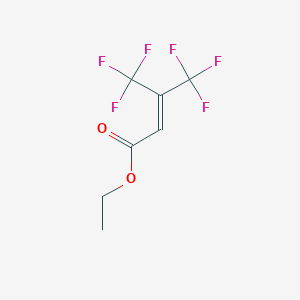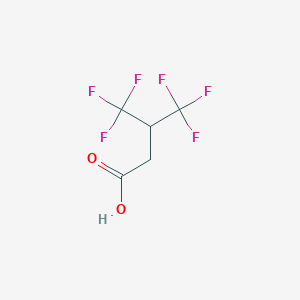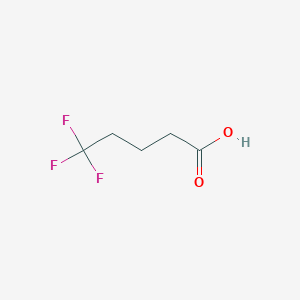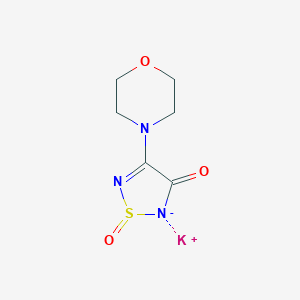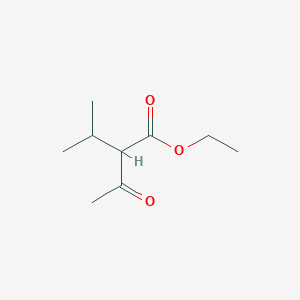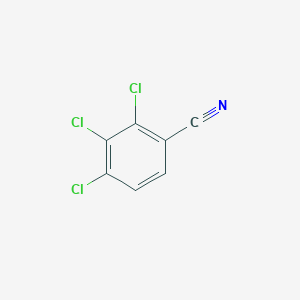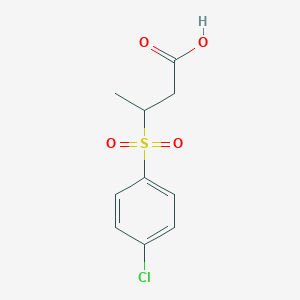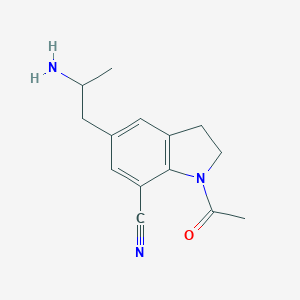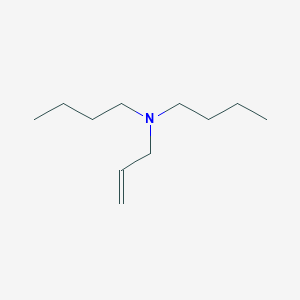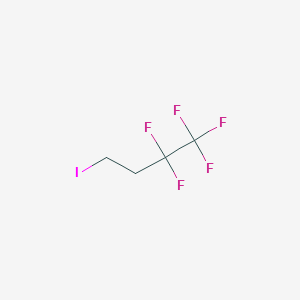![molecular formula C23H30O7 B031889 (11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic CAS No. 133991-63-6](/img/structure/B31889.png)
(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Ethoxycarbonyl Isothiocyanate
The compound can be used in the synthesis of ethoxycarbonyl isothiocyanate. This process involves using a Schiff base as a phase transfer catalyst, with the compound reacting with sodium thiocyanate. The yield of this reaction can be influenced by factors such as reaction temperature, reaction time, content of catalyst, and molar ratio of sodium thiocyanate to the compound .
Inhibition of 11β-Hydroxysteroid Dehydrogenase
The compound can act as a selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1, which is involved in the local generation of cortisol in tissues like the liver and fat. This has implications for conditions like diabetes, obesity, and metabolic syndrome, where local cortisol levels play a significant role .
Particle Size Distribution Analysis
The compound can be used in the development and validation of methods for determining particle size distribution, particularly in pharmaceutical products. Particle size can significantly affect dissolution rates, bioavailability, and stability of drug products .
Anti-inflammatory Applications
The compound, specifically its derivative Loteprednol Etabonate, has anti-inflammatory properties and can be used in combination dosage forms for treating conditions like inflammation .
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme steroid 11beta-monooxygenase (CYP11B1) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, including cortisol and aldosterone .
Mode of Action
The compound interacts with its target, the CYP11B1 enzyme, by serving as a substrate for the enzyme’s hydroxylating activity
Biochemical Pathways
The compound is involved in several biochemical pathways, including steroid hormone biosynthesis and cortisol synthesis and secretion . It is a part of the C21-Steroid hormone biosynthesis pathway, where it is involved in the conversion of progesterone to corticosterone/aldosterone and cortisol/cortisone .
Result of Action
The action of this compound results in the production of steroid hormones, including cortisol and aldosterone . These hormones play vital roles in various physiological processes, including the regulation of metabolism, immune response, and blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and dissolved oxygen levels can affect the photodegradation rate of similar compounds . .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-4-29-20(28)30-23(19(26)27)10-8-16-15-6-5-13-11-14(24)7-9-21(13,2)18(15)17(25)12-22(16,23)3/h7,9,11,15-18,25H,4-6,8,10,12H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMQGHLQQKWOY-NGVSTBRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

